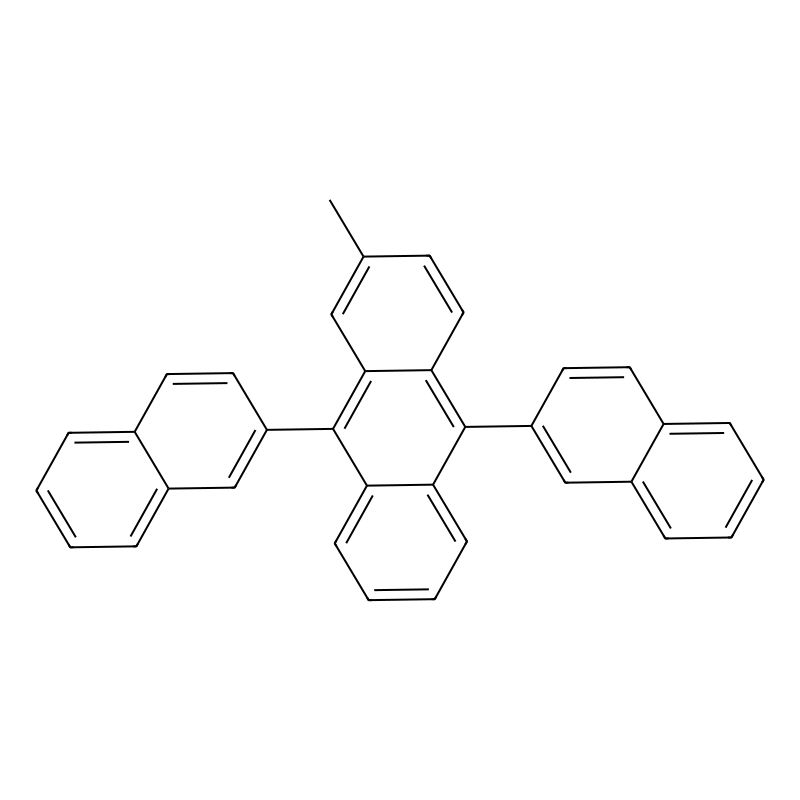

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Efficient Blue Emitter and Host Material

MADN exhibits excellent blue light emission properties, making it a valuable material for organic light-emitting diodes (OLEDs) []. Research has shown that MADN can function as a blue emitter itself or as a host material for other blue emitters in OLEDs [, ]. As a host material, MADN efficiently transfers energy to the dopant molecules, which are responsible for the final OLED emission color.

Hole-Transporting Material (HTM)

MADN possesses excellent hole-transporting capabilities. Holes are positively charged carriers essential for OLED operation. The efficient transport of holes within the device allows for balanced carrier injection and recombination, leading to improved OLED performance [, ].

Ambipolar Transport and Wide Energy Bandgap

MADN demonstrates ambipolar transporting ability, meaning it can transport both holes and electrons. This property makes MADN suitable for various organic electronic devices beyond OLEDs []. Additionally, MADN boasts a wide energy bandgap, which refers to the energy difference between its occupied and unoccupied molecular orbitals. This wide bandgap contributes to good device stability and efficient charge transport [].

2-Methyl-9,10-di(naphthalen-2-yl)anthracene, often referred to as MADN, is an organic compound classified as an aromatic hydrocarbon. Its molecular formula is , and it features a complex structure that includes anthracene and naphthalene units. This compound is notable for its excellent blue light emission properties, making it valuable in organic light-emitting diodes (OLEDs). The extended conjugation within the molecule allows for efficient absorption of light energy, which is subsequently emitted as blue light through electronic transitions between energy levels .

MADN's primary function lies in its ability to emit blue light. The extended conjugation within the molecule allows for efficient absorption of light energy, followed by its relaxation and emission as blue light. The exact mechanism involves transitions between electronic energy levels within the molecule. []

Information regarding the specific hazards associated with MADN is limited. As with most organic compounds, it is advisable to handle it with care, following standard laboratory safety protocols. This may include wearing gloves, working in a fume hood, and avoiding contact with skin and eyes. Further research might be needed to establish its specific toxicity, flammability, and reactivity. []

The synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene generally involves the following steps:

- Aryl-Aryl Coupling: This reaction typically uses palladium catalysts to couple halogenated anthracenes with naphthalene derivatives.

- Purification: The product is purified using techniques such as column chromatography.

- Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

MADN is primarily used in:

- Organic Light-Emitting Diodes (OLEDs): It serves both as a blue emitter and a host material for other emitters. Its ambipolar transport properties enhance the efficiency of OLEDs by facilitating balanced charge transport .

- Organic Electronics: Beyond OLEDs, MADN's ability to transport both holes and electrons makes it suitable for various organic electronic devices .

Interaction studies involving 2-methyl-9,10-di(naphthalen-2-yl)anthracene often focus on its role in device performance. For instance, it has been studied as a hole transport layer when doped with tungsten oxide, demonstrating effective charge transport capabilities . Additionally, studies have explored its use in combination with lithium carbonate to enhance electron injection in OLED structures .

Several compounds share structural similarities with 2-methyl-9,10-di(naphthalen-2-yl)anthracene. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9,10-Diphenylanthracene | Two phenyl groups attached to anthracene | High thermal stability and good light emission |

| 9,10-Di(naphthalen-1-yl)anthracene | Naphthalene groups at different positions | Exhibits different photophysical properties |

| 2-Methyl-9,10-bis(phenyl)anthracene | Two phenyl groups attached at the same position | Enhanced charge transport and stability |

| 1,4-Diphenylbutadiene | Conjugated diene structure | Used in organic photovoltaics |

The uniqueness of 2-methyl-9,10-di(naphthalen-2-yl)anthracene lies in its specific arrangement of naphthalene units that contribute to its ambipolar transport capabilities and efficient blue light emission properties .

The synthesis of anthracene derivatives represents a cornerstone of polycyclic aromatic hydrocarbon chemistry, offering multiple strategic approaches for accessing these valuable compounds. Traditional methodologies have evolved significantly, with modern approaches emphasizing efficiency, selectivity, and environmental sustainability [1] [2].

Classical synthetic routes to anthracene derivatives predominantly rely on Friedel-Crafts reactions, which involve the acylation or alkylation of aromatic compounds using Lewis acid catalysts such as aluminum chloride [1]. These reactions typically proceed through electrophilic aromatic substitution mechanisms, where the electron-rich anthracene ring system serves as a nucleophile. The Friedel-Crafts acylation of anthracene derivatives generally requires temperatures ranging from 0 to 80°C and yields products in moderate to good yields of 45-75% [1].

The Elbs reaction constitutes another fundamental approach for anthracene synthesis, involving the intramolecular cyclization of substituted diphenylmethanes [1]. This methodology employs high-temperature conditions and acidic catalysts to facilitate ring closure, forming the characteristic anthracene framework. However, the harsh reaction conditions often limit the functional group tolerance and overall synthetic utility.

Aromatic cyclodehydration represents a more contemporary approach, utilizing thermal or catalytic conditions to promote the formation of polycyclic aromatic systems from appropriately substituted precursors [1]. This methodology offers improved regioselectivity compared to classical approaches and can accommodate a broader range of functional groups.

The Bradsher-type cyclization reactions have emerged as particularly valuable for constructing anthracene derivatives from diarylmethane precursors [1]. These transformations typically proceed under acidic conditions and offer excellent control over substitution patterns. Recent variations of Bradsher reactions have incorporated modern synthetic techniques, including microwave-assisted synthesis and metal catalysis, resulting in improved yields and reduced reaction times [1].

Advanced Synthetic Methodologies

Contemporary synthetic approaches to anthracene derivatives increasingly rely on metal-catalyzed transformations, which offer superior selectivity and functional group tolerance compared to classical methods [3]. Transition metal catalysis has revolutionized the field by enabling the selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-catalyzed methodologies represent the most extensively developed class of metal-catalyzed reactions for anthracene synthesis [3] [4]. These reactions encompass a diverse array of transformations, including cross-coupling reactions, cyclization processes, and carbon-hydrogen bond activation reactions. The versatility of palladium catalysis stems from its ability to facilitate multiple mechanistic pathways, including oxidative addition, transmetalation, and reductive elimination [3].

Nickel-catalyzed reactions have gained prominence as cost-effective alternatives to palladium-based methodologies [3]. Nickel catalysts demonstrate particular efficacy in challenging cross-coupling reactions involving less reactive electrophiles and can operate under milder conditions than traditional palladium systems. The unique electronic properties of nickel enable distinct reactivity patterns, often complementing palladium-catalyzed transformations [3].

Cobalt-catalyzed cyclotrimerization reactions offer direct access to highly substituted anthracene derivatives through the [2+2+2] cycloaddition of alkynes [3]. These reactions typically employ cyclopentadienyl cobalt complexes as catalysts and can proceed under microwave irradiation to achieve rapid reaction times. Yields for cobalt-catalyzed cyclotrimerization typically range from 61-85%, with optimal temperatures between 150-200°C [3].

Copper-catalyzed transformations have found application in the synthesis of anthracene derivatives, particularly in oxidative coupling reactions and carbon-heteroatom bond formation [3]. Copper catalysts offer advantages in terms of cost, availability, and environmental compatibility, making them attractive for large-scale synthetic applications.

Optimization of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene Synthesis via Cross-Coupling Reactions

The synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene through cross-coupling methodologies represents a sophisticated application of modern organometallic chemistry. The Suzuki-Miyaura coupling reaction emerges as the most versatile and widely employed strategy for constructing the complex polyaromatic framework of this compound [4] [5] [6].

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura coupling reaction between aryl boronic acids and aryl halides provides exceptional versatility for constructing biaryl bonds, which are essential structural elements in 2-methyl-9,10-di(naphthalen-2-yl)anthracene [4] [5]. This palladium-catalyzed transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4].

Catalyst selection plays a crucial role in determining reaction efficiency and selectivity. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) precatalysts including palladium(II) acetate combined with appropriate phosphine ligands demonstrate superior performance [4]. The choice between palladium(0) and palladium(II) precatalysts depends on the specific substrate combination and reaction conditions employed.

Ligand optimization represents a critical parameter in Suzuki-Miyaura coupling reactions. Phosphine ligands with varying steric and electronic properties significantly influence catalyst activity and selectivity [3]. Bulky, electron-rich phosphines such as SPhos and XPhos enable the efficient coupling of sterically hindered substrates, while bidentate phosphines can provide enhanced catalyst stability [3]. N-heterocyclic carbene ligands have emerged as powerful alternatives, offering strong sigma-donating properties and unique steric characteristics that often result in catalysts with enhanced stability and activity [3].

Temperature optimization studies reveal that reaction temperatures between 100-120°C provide optimal yields for most substrate combinations [7]. Lower temperatures may result in incomplete conversion, while excessive temperatures can promote catalyst deactivation and side product formation. The optimal temperature of 110°C represents a balance between reaction rate and catalyst longevity [7].

Catalyst loading optimization demonstrates that 5-10 mol% palladium loading typically provides optimal results [7]. Lower catalyst loadings may result in prolonged reaction times and incomplete conversion, while higher loadings offer minimal improvement in yield while increasing costs. The economic considerations of catalyst loading become particularly important in large-scale synthetic applications.

Base selection significantly influences reaction outcomes in Suzuki-Miyaura coupling reactions. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate demonstrate superior performance compared to organic bases [4] [8]. The base serves multiple functions, including activation of the boronic acid component and neutralization of halide ions generated during the catalytic cycle. Optimal base loading typically ranges from 2-3 equivalents, with 2.5 equivalents providing the best balance between efficiency and economy [7].

Solvent Effects and Optimization

Solvent selection profoundly impacts Suzuki-Miyaura coupling reactions through multiple mechanisms, including substrate solubility, catalyst stability, and reaction kinetics [7]. Dimethylformamide emerges as the superior solvent system for most anthracene derivative syntheses, providing excellent solubility for both organic and inorganic components while maintaining catalyst stability [7].

Toluene represents an alternative solvent system that offers advantages in terms of product isolation and environmental considerations [7]. However, toluene typically provides lower yields compared to dimethylformamide due to reduced solubility of inorganic bases and decreased reaction rates. Mixed solvent systems combining toluene with small amounts of polar aprotic solvents can provide improved performance while maintaining the advantages of aromatic solvents.

Reaction atmosphere control proves essential for optimal results, with nitrogen or argon atmospheres providing significant improvements in yield and reproducibility [7]. Inert atmospheres prevent oxidation of sensitive organometallic intermediates and maintain catalyst activity throughout the reaction period. The use of Schlenk techniques or glove box manipulations ensures consistent results and minimizes variability between experiments.

Alternative Cross-Coupling Methodologies

Sonogashira coupling reactions offer complementary reactivity patterns for constructing anthracene derivatives through the coupling of terminal alkynes with aryl halides [3] [8]. These palladium-catalyzed transformations typically employ copper co-catalysts and proceed under milder conditions than many other cross-coupling reactions. The resulting alkynylated intermediates can undergo subsequent cyclization reactions to form the desired anthracene framework.

Negishi coupling reactions utilizing organozinc reagents provide access to anthracene derivatives that may be challenging to prepare through other cross-coupling methodologies [3]. The high reactivity of organozinc reagents enables coupling with less reactive electrophiles and can provide superior regioselectivity in certain substrate combinations.

Mechanistic Considerations

The mechanism of Suzuki-Miyaura coupling in anthracene derivative synthesis follows the established pathway of oxidative addition, transmetalation, and reductive elimination [3] [4]. However, the presence of extended pi-conjugation in anthracene substrates can influence each mechanistic step through electronic effects.

Oxidative addition of aryl halides to palladium(0) complexes represents the initial step in the catalytic cycle [3]. The electron-rich nature of anthracene derivatives can facilitate this process through stabilization of the resulting palladium(II) complex. However, steric hindrance around the reaction site can retard oxidative addition and require more forcing conditions.

Transmetalation between the palladium complex and aryl boronic acid components represents the key bond-forming step [3]. The efficiency of transmetalation depends on the electronic properties of both coupling partners and the nature of the base employed. Electron-deficient aryl boronic acids typically undergo faster transmetalation, while electron-rich systems may require more forcing conditions.

Reductive elimination regenerates the palladium(0) catalyst and forms the desired biaryl product [3]. This step is typically rapid for most substrate combinations but can be retarded by steric hindrance or unfavorable electronic effects. The efficiency of reductive elimination ultimately determines the overall reaction rate and catalyst turnover frequency.

Sublimation-Based Purification Protocols

Sublimation represents the most effective purification technique for 2-methyl-9,10-di(naphthalen-2-yl)anthracene and related anthracene derivatives, offering exceptional purity levels while avoiding the use of organic solvents [9] [10] [11]. This phase transition process directly converts solid materials into the gas phase without passing through an intermediate liquid phase, enabling the separation of volatile compounds from non-volatile impurities [9].

Theoretical Principles of Sublimation Purification

The sublimation process occurs at specific temperatures and pressures that lie below the triple point of the target compound [9] [12]. For successful sublimation purification, the target compound must exhibit sufficient vapor pressure at the operating temperature while maintaining thermal stability. The driving force for sublimation arises from the difference in vapor pressure between the pure compound and any non-volatile impurities present [12].

The thermodynamic requirements for sublimation depend on the intermolecular forces present in the solid lattice [12]. Compounds with weaker intermolecular attractions, typically those with spherical or cylindrical molecular shapes, demonstrate higher vapor pressures and more favorable sublimation behavior. The planar structure of anthracene derivatives generally requires higher temperatures and lower pressures compared to more spherical molecules [12].

Experimental Apparatus and Setup

Sublimation purification requires specialized glassware designed to create appropriate temperature and pressure gradients [9] [10]. The standard sublimation apparatus consists of a sample chamber connected to a cold finger or condenser surface, with provisions for vacuum application and temperature control [9].

For highly volatile compounds that sublime at atmospheric pressure, simple apparatus consisting of a beaker and watch glass may suffice [9]. However, most anthracene derivatives require vacuum sublimation using specialized glassware with ground glass joints, vacuum connections, and integrated cold fingers [9].

The cold finger component typically contains ice water, dry ice, or liquid nitrogen depending on the volatility of the target compound [9]. The temperature differential between the sample chamber and cold finger drives the sublimation process and determines the deposition pattern of the purified material [9].

Optimization of Sublimation Conditions

Temperature optimization represents the most critical parameter in sublimation purification [10] [12]. For 2-methyl-9,10-di(naphthalen-2-yl)anthracene, optimal sublimation temperatures typically range from 200-250°C [13]. These temperatures provide sufficient vapor pressure for efficient material transfer while avoiding thermal decomposition.

The determination of optimal sublimation temperature requires consideration of both the melting point and thermal stability of the target compound [10]. Sublimation should occur at temperatures significantly below the melting point to avoid liquid phase formation, which would compromise the purification mechanism.

Pressure optimization involves balancing sublimation rate against material loss [10] [12]. Lower pressures favor sublimation by reducing the vapor pressure requirements, but excessive vacuum can lead to rapid material loss and poor control over the deposition process. Optimal pressures for anthracene derivatives typically range from 0.1-1.0 mbar [10].

Advanced Sublimation Techniques

Zone sublimation represents an advanced purification technique that combines the principles of sublimation with controlled material transport [12]. This method involves creating a narrow temperature zone that moves through the sample, causing sequential sublimation and redeposition. Zone sublimation can achieve higher purity levels than conventional sublimation but requires more sophisticated equipment and longer processing times.

Gradient sublimation utilizes controlled temperature gradients to separate compounds with similar sublimation characteristics [10]. This technique proves particularly valuable for removing closely related impurities that cannot be separated by conventional sublimation methods.

Quality Control and Purity Assessment

The purity of sublimed materials requires verification through appropriate analytical techniques [10] [11]. Melting point determination provides a rapid assessment of purity, with sharp melting points indicating high purity levels. High-performance liquid chromatography offers quantitative purity assessment and can detect trace impurities not observable by melting point analysis.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and can detect both structural and stereochemical impurities [10]. The integration ratios of characteristic signals allow quantitative assessment of purity levels and identification of specific impurity types.

Thermogravimetric analysis can assess the thermal stability of sublimed materials and detect volatile impurities that may not be apparent through other analytical methods [10]. This technique proves particularly valuable for confirming the absence of solvent residues or other volatile contaminants.

Process Scaling and Industrial Applications

The scaling of sublimation purification from laboratory to industrial scale requires consideration of heat transfer, material handling, and economic factors [11]. Industrial sublimation equipment typically employs continuous operation with automated material feeding and product collection systems.

Economic evaluation of sublimation purification must consider equipment costs, energy requirements, and labor intensity compared to alternative purification methods [11]. While sublimation equipment represents a significant capital investment, the elimination of solvent costs and waste disposal expenses often provides favorable long-term economics.

Environmental advantages of sublimation purification include the elimination of organic solvent usage and the generation of minimal waste streams [11]. These benefits align with modern green chemistry principles and increasingly stringent environmental regulations.